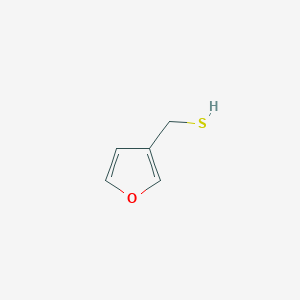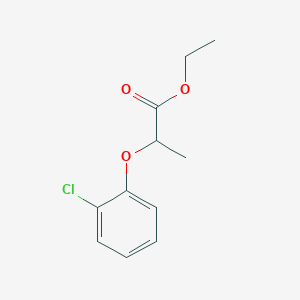
Ethyl 2-(2-chlorophenoxy)propanoate
Descripción general
Descripción
Ethyl 2-(2-chlorophenoxy)propanoate , also known as ethyl 2-chloropropanoate , is an organic compound with the chemical formula C5H9ClO2 . It belongs to the class of esters and is derived from propanoic acid and 2-chlorophenol. The compound is characterized by its pleasant odor and is often used in perfumes and flavoring agents due to its aromatic properties .
Molecular Structure Analysis
The molecular structure of ethyl 2-(2-chlorophenoxy)propanoate consists of an ethyl group attached to the oxygen atom of the carboxylic acid portion. The chlorophenoxy group is linked to the carbon atom adjacent to the carbonyl group. The ester features a carbon-to-oxygen double bond and a single bond to a second oxygen atom, which is then connected to the alkyl group .
Chemical Reactions Analysis
As an ester, ethyl 2-(2-chlorophenoxy)propanoate can undergo various chemical reactions, including hydrolysis, transesterification, and esterification. For instance, it can react with water to yield the corresponding alcohol and carboxylic acid. Additionally, it can participate in nucleophilic substitution reactions with other nucleophiles .
Aplicaciones Científicas De Investigación
Insect Growth Regulator Studies
- Insect Growth Regulator Properties : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been synthesized and evaluated as a potential insect growth regulator. It showed promising results when tested against the fifth instar of Galleria mellonella, with LC50 and LC90 values comparable to commercial insect growth regulators like pyriproxyfen (Devi & Awasthi, 2022).
Spectroscopy and Structural Analysis
- Polymorphism Study : A study of polymorphic forms of a related compound, Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, has been conducted. This research used various spectroscopic and diffractometric techniques to characterize two polymorphic forms of this investigational pharmaceutical compound (Vogt et al., 2013).
Herbicide Development
- Herbicidal Properties : Several studies have focused on synthesizing and testing various derivatives of Ethyl 2-(2-chlorophenoxy)propanoate for herbicidal properties. This includes the creation of compounds like ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate and ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates, which showed significant herbicidal activities (Makino & Yoshioka, 1987); (Xu et al., 2017).
Chemical Kinetics and Thermodynamics
- Pyrolysis Study : A comparative study of the chemical kinetics of ethyl propanoate, a related compound, was conducted. This research focused on high-temperature pyrolysis and provided insights into species time-histories and pyrolysis mechanisms (Farooq et al., 2014).
Pharmaceutical Applications
- Anticancer Studies : A chelating agent closely related to Ethyl 2-(2-chlorophenoxy)propanoate was synthesized and used in the preparation of metal complexes with anticancer properties. These complexes were evaluated for their antiproliferative activity against human cancer cells (Pathan et al., 2015).
Food and Digestion
- Food and Digestive Processes : Ethyl propanoate, a compound related to Ethyl 2-(2-chlorophenoxy)propanoate, was studied for its potential as a bioactive pharmaceutical product associated with digestive processes. Different ionic liquids were used in the separation processes of ethyl propanoate, which is present in certain foods (Herrera et al., 2019).
Propiedades
IUPAC Name |
ethyl 2-(2-chlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASLLZRPQBIMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400211 | |
| Record name | ethyl 2-(2-chlorophenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109583-03-1 | |
| Record name | ethyl 2-(2-chlorophenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





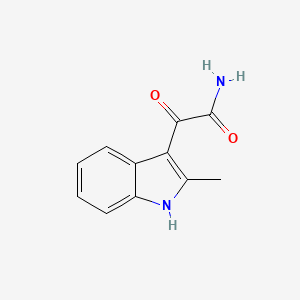
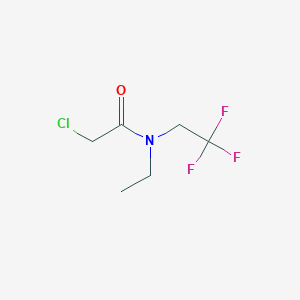
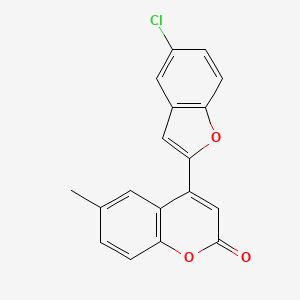
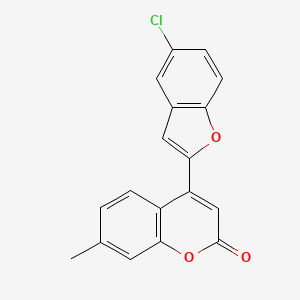
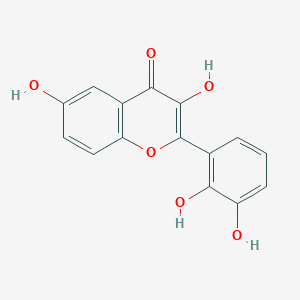


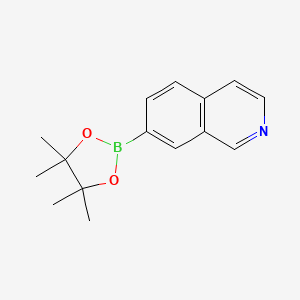
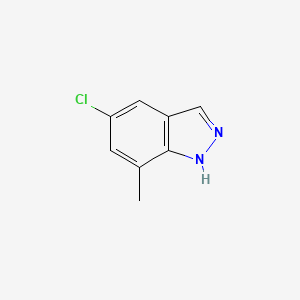

![Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-](/img/structure/B3045486.png)
